(Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine
Beschreibung
(Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine is a complex organic compound characterized by its unique structure, which includes a bromine atom, a dinitropyridinyl group, and a hydroxypyridinimine moiety
Eigenschaften
IUPAC Name |
(Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN5O5/c11-6-1-2-9(14(17)5-6)13-10-8(16(20)21)3-7(4-12-10)15(18)19/h1-5,17H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIAUSYLXJMZLJ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])N(C=C1Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=N/C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])/N(C=C1Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by nitration to introduce the dinitro groups. The final step involves the formation of the imine and hydroxyl groups under controlled conditions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, including the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability. Safety measures are also critical due to the potentially hazardous nature of the reagents and intermediates involved.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiol-substituted derivatives.
Reduction: Amino derivatives are formed.
Oxidation: Carbonyl derivatives are produced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The presence of the dinitropyridinyl group can quench fluorescence, which can be restored upon interaction with specific biological molecules, making it useful for detecting and imaging biological processes .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. The nitro and imine groups can interact with biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, (Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Wirkmechanismus
The mechanism of action of (Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine involves its interaction with specific molecular targets. The electron-withdrawing dinitropyridinyl group can participate in electron transfer processes, while the imine and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitropyridine: Shares the dinitropyridinyl group but lacks the bromine and hydroxypyridinimine moieties.
5-Bromo-2-hydroxypyridine: Contains the bromine and hydroxyl groups but lacks the dinitropyridinyl group.
N-(3,5-Dinitropyridin-2-yl)-1-hydroxypyridin-2-imine: Similar structure but without the bromine atom.
Uniqueness
(Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups allows for versatile applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
